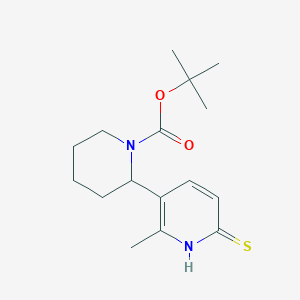
tert-Butyl 2-(6-mercapto-2-methylpyridin-3-yl)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 2-(6-mercapto-2-methylpyridin-3-yl)piperidine-1-carboxylate is a chemical compound with the molecular formula C16H24N2O2S and a molecular weight of 308.4 g/mol . This compound is known for its high purity and is used in various scientific research applications.
Preparation Methods
The synthesis of tert-Butyl 2-(6-mercapto-2-methylpyridin-3-yl)piperidine-1-carboxylate involves several steps. One common method includes the reaction of 2-(6-mercapto-2-methylpyridin-3-yl)piperidine-1-carboxylic acid with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Chemical Reactions Analysis
tert-Butyl 2-(6-mercapto-2-methylpyridin-3-yl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents like hydrogen peroxide or sodium periodate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to yield the corresponding alcohol.
Scientific Research Applications
tert-Butyl 2-(6-mercapto-2-methylpyridin-3-yl)piperidine-1-carboxylate is used in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It is investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 2-(6-mercapto-2-methylpyridin-3-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, leading to inhibition of enzyme activity. This interaction can affect various biochemical pathways, making the compound useful in studying protein function and regulation .
Comparison with Similar Compounds
tert-Butyl 2-(6-mercapto-2-methylpyridin-3-yl)piperidine-1-carboxylate can be compared with similar compounds such as:
tert-Butyl 4-(phenylamino)piperidine-1-carboxylate: This compound is used in the synthesis of fentanyl analogs and has similar structural features but different functional groups.
tert-Butyl 3-(4-bromo-6-methylpyridin-2-yl)piperidine-1-carboxylate: This compound has a bromine atom instead of a thiol group, leading to different reactivity and applications.
tert-Butyl 2-methylpyrrolidine-1-carboxylate: This compound has a similar piperidine structure but lacks the pyridine ring, resulting in different chemical properties.
These comparisons highlight the unique features of this compound, such as its thiol group and pyridine ring, which contribute to its specific reactivity and applications.
Properties
Molecular Formula |
C16H24N2O2S |
|---|---|
Molecular Weight |
308.4 g/mol |
IUPAC Name |
tert-butyl 2-(2-methyl-6-sulfanylidene-1H-pyridin-3-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C16H24N2O2S/c1-11-12(8-9-14(21)17-11)13-7-5-6-10-18(13)15(19)20-16(2,3)4/h8-9,13H,5-7,10H2,1-4H3,(H,17,21) |
InChI Key |
PUJDAAJZXLUPRB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=S)N1)C2CCCCN2C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















